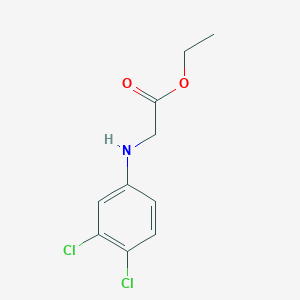

Ethyl 2-(3,4-dichloroanilino)acetate

Cat. No. B2659027

M. Wt: 248.1

InChI Key: SQYQNTBOBNJCAD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07432258B2

Procedure details

3,4-Dichloroaniline (100 g, 0.617 mol), ethyl bromoacetate (68.4 mL, 0.617 mol), and diisopropylethylamine (129.0 mL, 0.740 mol) were combined in 300 mL of dry NMP and stirred at room temperature for 18 h. HPLC (Eclipse XDB-C 18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) after 18 h at room temperature showed that most of the starting material (Rt=5.2 min) was consumed and that a new peak had formed (Rt=7.9 min). The reaction was heated to 90° C. for 1 h, at which point HPLC indicated that conversion was complete. The reaction was allowed to cool to room temperature and then poured onto 2.5 L of ice, 1.5 L of water, and 240 g of NaHCO3. A tan precipitate formed immediately, the suspension was stirred vigorously for 10 minutes and then filtered through a fritted glass funnel. The tan solid was air-dried for 20 h in a crystallizing dish and then transferred to a 1 L flask and dried by rotary evaporation to remove the bulk of the remaining water. The tan solid was further dried under high vacuum to give 148 g (97%) of the title compound. LC/MS (APCI) m/e 248 [M+H]+.

[Compound]

Name

ice

Quantity

2.5 L

Type

reactant

Reaction Step Four

Name

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(N(C(C)C)CC)(C)C.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>CN1C(=O)CCC1.O.CC#N.O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(N)C=CC1Cl

|

Step Two

|

Name

|

|

|

Quantity

|

68.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

129 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N.O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at room temperature for 18 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that most of the starting material (Rt=5.2 min) was consumed and that a new peak

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed (Rt=7.9 min)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated to 90° C. for 1 h, at which point HPLC

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A tan precipitate formed immediately

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred vigorously for 10 minutes

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a fritted glass funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tan solid was air-dried for 20 h in a crystallizing dish

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 1 L flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the bulk of the remaining water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tan solid was further dried under high vacuum

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)NCC(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 148 g | |

| YIELD: PERCENTYIELD | 97% | |

| YIELD: CALCULATEDPERCENTYIELD | 96.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |